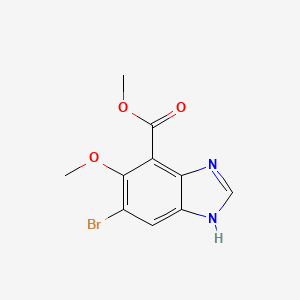
Methyl 5-bromo-6-(methyloxy)-1H-benzimidazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, features a bromine atom at the 6th position, a methoxy group at the 5th position, and a carboxylate ester at the 4th position of the benzimidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination and methoxylation steps . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzimidazole ring and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a lead compound for drug development.
Chemical Research: It serves as a precursor for the synthesis of more complex benzimidazole derivatives and other heterocyclic compounds.
Industrial Applications: The compound can be used in the development of materials with specific properties, such as corrosion inhibitors and catalysts.
Mechanism of Action
The mechanism of action of methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate include other benzimidazole derivatives such as:
Uniqueness
The uniqueness of methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and methoxy group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H9BrN2O3 |
|---|---|
Molecular Weight |
285.09 g/mol |
IUPAC Name |
methyl 6-bromo-5-methoxy-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3/c1-15-9-5(11)3-6-8(13-4-12-6)7(9)10(14)16-2/h3-4H,1-2H3,(H,12,13) |
InChI Key |
BTMFBPMFBORDKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1C(=O)OC)N=CN2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















